molecular formula C17H21N5O4 B2926799 methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 878720-68-4

methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2926799
CAS No.: 878720-68-4
M. Wt: 359.386
InChI Key: UPUNCNXJSBTKGB-UHFFFAOYSA-N
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Description

Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the propanoate ester group and the trimethyl substituents. Common reagents used in these reactions include alkyl halides, esters, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the production of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.

    Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness

Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is unique due to its specific combination of functional groups and structural features. The presence of the prop-2-en-1-yl group and the trimethyl substituents imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-7-8-20-9(2)10(3)21-12-13(18-16(20)21)19(5)17(25)22(14(12)23)11(4)15(24)26-6/h7,11H,1,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUNCNXJSBTKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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